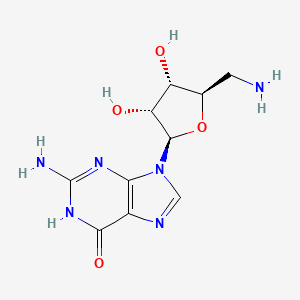
5'-アミノ-5'-デオキシグアノシン
概要
説明
Guanosine, 5’-amino-5’-deoxy- is a modified nucleoside derived from guanosine. It is characterized by the substitution of the hydroxyl group at the 5’ position with an amino group.
科学的研究の応用
Guanosine, 5’-amino-5’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid interactions and potential as a molecular probe.
Medicine: Research is ongoing into its potential antiviral and anticancer properties.
Industry: It may be used in the development of pharmaceuticals and diagnostic tools
作用機序
Target of Action
5’-Amino-5’-deoxy-guanosine (5’-NH2-Guo) is an analogue of guanosine . It interacts with the same targets as guanosine, which include various enzymes involved in signal transduction pathways . Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are key factors in these pathways .
Mode of Action
5’-NH2-Guo is used for receptor mapping studies or as a starting material for N-phosphorylation reactions or the chemical introduction of reporter groups in the 5’-position of the ribose . This suggests that it interacts with its targets by substituting for guanosine in biochemical reactions, potentially altering the outcomes of these reactions.
Biochemical Pathways
For instance, guanosine nucleotides play a crucial role in the biosynthesis of GDP-l-fucose , a substrate for the biosynthesis of fucosyloligosaccharide . Therefore, 5’-NH2-Guo might influence this and other related pathways.
Result of Action
For example, guanosine and its derivatives are involved in numerous cellular processes, including signal transduction, protein synthesis, and cell growth and differentiation . Therefore, 5’-NH2-Guo could potentially influence these processes.
Action Environment
The action, efficacy, and stability of 5’-NH2-Guo could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in certain solvents . For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .
生化学分析
Biochemical Properties
Guanosine, 5’-amino-5’-deoxy-, participates in several biochemical reactions. It interacts with enzymes such as guanosine-inosine kinase and guanine phosphoribosyltransferase. These interactions are crucial for the phosphorylation and conversion of guanosine into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . The compound’s role in these reactions highlights its importance in nucleotide metabolism and cellular energy balance.
Cellular Effects
Guanosine, 5’-amino-5’-deoxy-, influences various cellular processes. It affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, a secondary messenger involved in signal transduction . Additionally, it impacts gene expression by serving as a precursor for nucleotides that are incorporated into RNA and DNA. This compound also plays a role in cellular metabolism by participating in the synthesis of nucleotides, which are essential for cell growth and division.
Molecular Mechanism
The molecular mechanism of guanosine, 5’-amino-5’-deoxy-, involves its binding interactions with specific enzymes and proteins. It acts as a substrate for guanosine-inosine kinase, which phosphorylates it to form guanosine monophosphate . This phosphorylation is a key step in the nucleotide salvage pathway, allowing cells to efficiently recycle nucleotides. Additionally, guanosine, 5’-amino-5’-deoxy-, can inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanosine, 5’-amino-5’-deoxy-, can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or high temperatures can lead to degradation . Long-term effects on cellular function include alterations in nucleotide levels and potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of guanosine, 5’-amino-5’-deoxy-, vary with different dosages in animal models. At low doses, it may enhance cellular functions by providing essential nucleotides for DNA and RNA synthesis. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Guanosine, 5’-amino-5’-deoxy-, is involved in several metabolic pathways. It is a key intermediate in the purine nucleotide biosynthesis pathway, where it is converted into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction.
Transport and Distribution
Within cells, guanosine, 5’-amino-5’-deoxy-, is transported and distributed by specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The compound’s distribution is crucial for its function, as it needs to be available in specific regions of the cell to participate in biochemical reactions.
Subcellular Localization
Guanosine, 5’-amino-5’-deoxy-, is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, as it needs to be in proximity to specific enzymes and substrates . Post-translational modifications and targeting signals may direct it to specific organelles, ensuring its proper function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 5’-amino-5’-deoxy- typically involves the substitution of the 5’-hydroxyl group of guanosine with an amino group. One common method includes the use of 5’-deoxy-5’-iodoguanosine as an intermediate. This intermediate can be reacted with hydrazine hydrate to yield 5’-deoxy-5’-N-hydrazinoguanosine, which is then further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for Guanosine, 5’-amino-5’-deoxy- are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: Guanosine, 5’-amino-5’-deoxy- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated compounds .
類似化合物との比較
Guanosine: The parent compound, differing by the presence of a hydroxyl group at the 5’ position.
Deoxyguanosine: Lacks the hydroxyl group at the 2’ position of the ribose ring.
Acyclovir: An antiviral drug structurally similar to guanosine.
Uniqueness: Guanosine, 5’-amino-5’-deoxy- is unique due to the presence of the amino group at the 5’ position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain molecular targets and alter its reactivity compared to other nucleosides .
特性
IUPAC Name |
2-amino-9-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYSPSHBRXOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296273 | |
| Record name | NSC108608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-84-7 | |
| Record name | NSC108608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


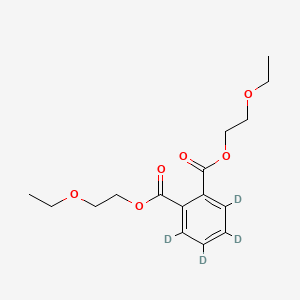
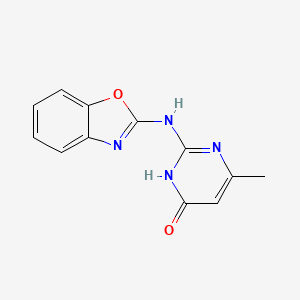
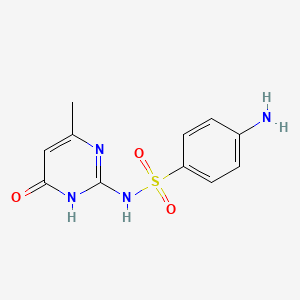

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
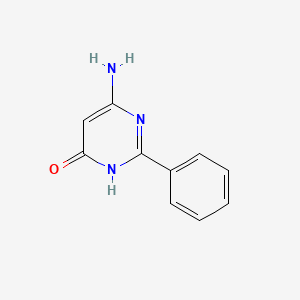
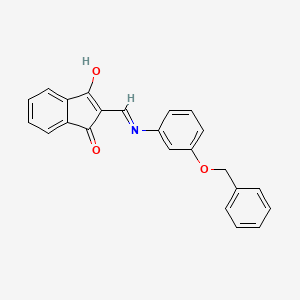
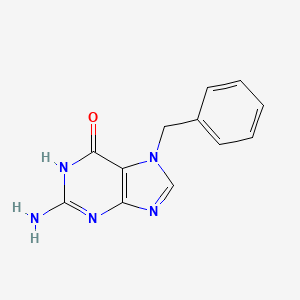
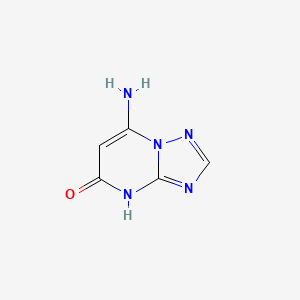
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384149.png)
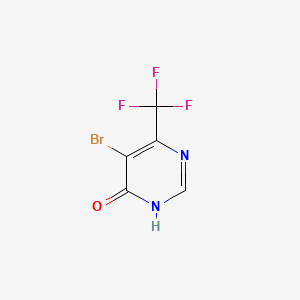
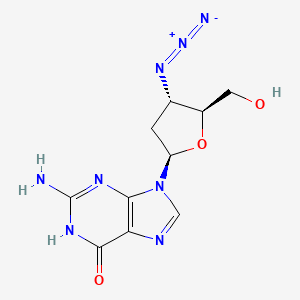
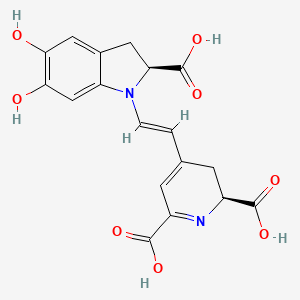
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
